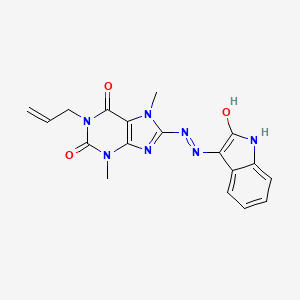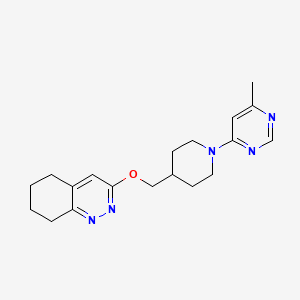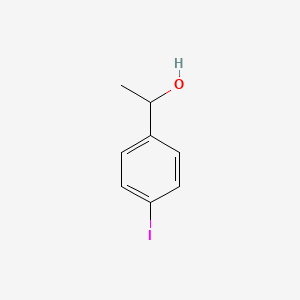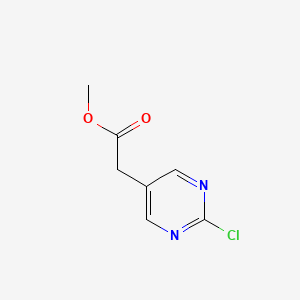![molecular formula C12H21NO4 B2926768 tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate CAS No. 1353857-80-3](/img/structure/B2926768.png)
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate: is a synthetic organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method includes the reaction of tert-butyl carbamate with 4-(2-oxoethyl)oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxan-4-yl derivatives with higher oxidation states.
Reduction: Formation of reduced oxan-4-yl derivatives.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of carbamates in biological systems .
Medicine: It is investigated for its role in the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxan-4-yl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the oxan-4-yl group.
tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the oxan-4-yl group.
tert-butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the oxan-4-yl group.
Uniqueness: tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVPVDYBHYHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)


![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride](/img/structure/B2926693.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926696.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)
![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)

